molecular formula C25H22N2O5S B2606005 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate CAS No. 851092-71-2

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate

Cat. No. B2606005
CAS RN: 851092-71-2
M. Wt: 462.52
InChI Key: HZFQRBQEOAZNLF-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Additionally, the paper will list future directions for the research and development of MPSP.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate is not well understood, but it is believed to involve the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has also been found to exhibit anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of various enzymes associated with these conditions.
Biochemical and physiological effects:
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has been found to exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are associated with Alzheimer's disease. Additionally, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate in lab experiments is its ability to inhibit the activity of various enzymes associated with Alzheimer's disease, inflammation, and cancer. Additionally, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has been found to exhibit low toxicity, making it a safe candidate for further research. However, one of the limitations of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate in lab experiments is its low solubility in water, which may limit its applicability in certain experiments.

Future Directions

There are several future directions for the research and development of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate. One of the significant areas of research is the development of new drugs based on 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate. Additionally, further research is needed to determine the full extent of its biochemical and physiological effects. Furthermore, studies are needed to investigate the potential of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate in the treatment of various diseases and conditions, including Alzheimer's disease, inflammation, and cancer. Finally, research is needed to develop new synthesis methods for 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate to improve its yield and applicability in lab experiments.
Conclusion:
In conclusion, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-ethoxybenzoyl chloride in the presence of triethylamine. 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has been studied extensively for its potential applications in the development of new drugs, and it has been found to exhibit significant inhibitory activity against various enzymes associated with Alzheimer's disease, inflammation, and cancer. However, further research is needed to determine the full extent of its biochemical and physiological effects. Finally, there are several future directions for the research and development of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate, including the development of new drugs, investigation of its potential in the treatment of various diseases, and the development of new synthesis methods.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-ethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with phenylsulfonyl chloride to form 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate. The overall yield of the synthesis process is approximately 60%.

Scientific Research Applications

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has been studied extensively for its potential applications in various fields. One of the significant applications of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate is in the development of new drugs. 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has been found to exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are associated with Alzheimer's disease. Additionally, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-3-31-21-16-14-19(15-17-21)25(28)32-24-23(33(29,30)22-12-8-5-9-13-22)18(2)26-27(24)20-10-6-4-7-11-20/h4-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFQRBQEOAZNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate

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